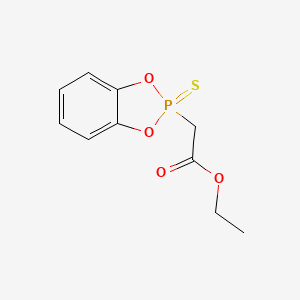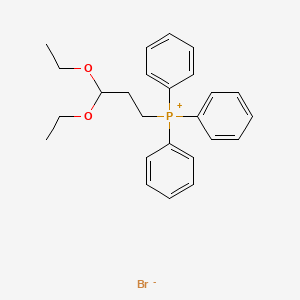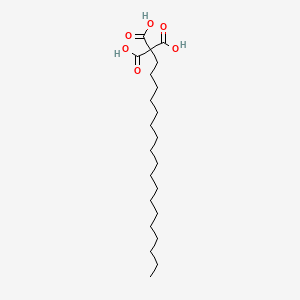
4-(1,2-Dibromoethanesulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dibromoethanesulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1,2-dibromoethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dibromoethanesulfonyl)morpholine typically involves the reaction of morpholine with 1,2-dibromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,2-Dibromoethanesulfonyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of ethylsulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Sulfonic acid derivatives are the major products.
Reduction: Ethylsulfonyl derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dibromoethanesulfonyl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dibromoethanesulfonyl)morpholine involves its ability to undergo nucleophilic substitution reactions. The dibromoethanesulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify proteins and other biomolecules by forming covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.
Vergleich Mit ähnlichen Verbindungen
- 4-(1,2-Dibromoethanesulfonyl)piperidine
- 4-(1,2-Dibromoethanesulfonyl)thiomorpholine
- 4-(1,2-Dibromoethanesulfonyl)azepane
Comparison: 4-(1,2-Dibromoethanesulfonyl)morpholine is unique due to its morpholine ring, which imparts different chemical properties compared to similar compounds with different ring structures. The presence of the oxygen atom in the morpholine ring influences the compound’s reactivity and solubility, making it distinct from its piperidine, thiomorpholine, and azepane analogs.
Eigenschaften
CAS-Nummer |
87975-59-5 |
|---|---|
Molekularformel |
C6H11Br2NO3S |
Molekulargewicht |
337.03 g/mol |
IUPAC-Name |
4-(1,2-dibromoethylsulfonyl)morpholine |
InChI |
InChI=1S/C6H11Br2NO3S/c7-5-6(8)13(10,11)9-1-3-12-4-2-9/h6H,1-5H2 |
InChI-Schlüssel |
YXJKVIMKNQKXCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)


propanedioate](/img/structure/B14404024.png)


![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)


![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)
